
1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Overview
Description
1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a useful research compound. Its molecular formula is C48H86N4O8 and its molecular weight is 847.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid known for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent for cellulose. The compound's derivatives, such as the tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, have been explored for their biological activities and potential applications in biomedicine and environmental science. This article reviews the biological activity of BTCA and its ester derivative based on recent studies and findings.
Chemical Structure
The chemical structure of 1,2,3,4-butanetetracarboxylic acid is characterized by four carboxylic acid groups attached to a butane backbone. The ester derivative further includes piperidine groups that enhance its solubility and reactivity.
Toxicity Studies
Acute toxicity studies have been conducted to assess the safety profile of BTCA. In a study involving oral administration to rats, the LD50 was determined to be approximately 1.72 g/kg. Signs of toxicity included hypoactivity, diarrhea, and severe congestion of internal organs at higher doses (2.00 g/kg and above). Notably, all animals treated with 3.17 g/kg died during the study due to severe internal congestion and mucosal erosion .
Table 1: Acute Toxicity of BTCA
Route | Species/Strain | Number of Animals | Dose (g/kg) | LD50 (g/kg) | Reference |
---|---|---|---|---|---|
Oral | Rat/COX-SD | 10 | 1.72 | 1.72 | |
Oral | Rat/COX-SD | 5 (male) | 1.74 | 1.74 | |
Oral | Rat/COX-SD | 5 (female) | - | - |
Cross-linking Properties
BTCA has been extensively studied for its role as a cross-linking agent in textiles and polymers. It has been shown to react with cellulose through an anhydride formation mechanism which enhances the durability and functional properties of fabrics. This reaction is facilitated by the presence of catalysts that influence the efficiency of cross-linking .
Environmental Applications
Recent research indicates that BTCA can be used in environmental applications such as contaminant adsorption. For instance, nanosponges created by cross-linking BTCA with β-cyclodextrin exhibited significant adsorption capabilities for cationic contaminants like paraquat and malachite green. The maximum adsorption capacities were reported at 120.5 mg/g for paraquat under optimal conditions .
Case Studies
Case Study 1: Textile Applications
In a study published in MDPI, BTCA was utilized as a finishing agent for cotton fabrics. The results indicated improved water repellency and crease resistance compared to untreated fabrics. The functional properties were significantly enhanced due to the effective cross-linking between BTCA and cellulose fibers .
Case Study 2: Environmental Remediation
Another investigation focused on the development of BTCA-based nanosponges for environmental remediation. The study demonstrated that these nanosponges could effectively remove toxic dyes from wastewater with high efficiency and reusability after multiple cycles .
Scientific Research Applications
Chemical Properties and Structure
BTCA is a polycarboxylic acid characterized by four carboxyl groups that can engage in esterification reactions. The esterification of BTCA with piperidine derivatives enhances its stability and functional properties. The compound exists as two diastereomers: meso and the (R,R)/(S,S) pair .
Textile Industry Applications
1. Permanent Press Agent
BTCA is widely recognized for its effectiveness as a permanent press agent in the textile industry. It provides anti-wrinkle properties to cotton fabrics through cross-linking with cellulose. This modification significantly enhances the fabric's durability and resistance to creasing .
- Mechanism of Action : The esterification process involves the formation of an anhydride intermediate from BTCA, which subsequently reacts with hydroxyl groups on cellulose fibers. Studies have shown that the reaction predominantly occurs at specific hydroxyl sites (O(6)-H and O(2)-H) on cellulose .
2. Environmental Benefits
As a formaldehyde substitute for textile finishing processes, BTCA contributes to more environmentally friendly practices in fabric treatment. It reduces the release of harmful formaldehyde emissions associated with traditional finishing agents while maintaining high performance standards .
Functional Properties Enhancement
1. Cross-Linking Efficiency
The ability of BTCA to form stable cross-links with cellulose not only improves mechanical properties but also enhances water repellency and stain resistance of treated fabrics. The cross-linking density can be adjusted by varying the concentration of BTCA during treatment .
2. Impact on Fabric Strength
While BTCA treatment improves anti-wrinkle performance, it has been noted that excessive cross-linking may lead to a reduction in fabric strength. Research indicates that optimizing the concentration and application conditions is crucial for balancing these properties .
Toxicity and Safety Considerations
Research on the toxicity of BTCA has revealed moderate toxicity levels when administered orally in animal studies. The LD50 values suggest careful handling is necessary during industrial applications .
Case Studies and Research Findings
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 1,2,3,4-butanetetracarboxylic acid tetraesters with hindered amine substituents, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves esterification of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol under acidic catalysis. Key parameters include:
- Catalyst selection : Use of p-toluenesulfonic acid or thionyl chloride for efficient esterification .
- Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and thermal decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted reagents .
Q. Advanced: How can discrepancies in reported thermal stability data for this compound be systematically resolved?
Methodological Answer:
Conflicting thermal stability data (e.g., decomposition temperatures) arise from varying experimental setups. To resolve these:
- Multi-technique validation : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions .
- Atmosphere effects : Compare inert (N₂) vs. oxidative (air) environments to assess stability under application-relevant conditions .
- Kinetic analysis : Apply Flynn-Wall-Ozawa or Kissinger methods to model degradation kinetics and identify dominant mechanisms .
Q. Basic: What spectroscopic techniques are optimal for confirming the structural integrity of this tetraester?
Methodological Answer:
- NMR spectroscopy :
- FTIR : Ester C=O stretching (~1730 cm⁻¹) and hindered amine N-H absence (due to steric shielding) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the tetraester structure .
Q. Advanced: What computational approaches predict the compound’s efficacy as a hindered amine light stabilizer (HALS) in polymer matrices?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model diffusion rates of the tetraester in polyethylene or polypropylene to assess compatibility .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict radical scavenging efficiency, correlating with UV stabilization performance .
- Coarse-grained modeling : Evaluate steric effects of pentamethylpiperidinyl groups on radical interception mechanisms .
Q. Basic: How can chromatographic methods be optimized to assess purity and detect trace impurities?
Methodological Answer:
- HPLC conditions :
- GC-MS : Use splitless injection and helium carrier gas to detect volatile byproducts (e.g., unreacted alcohol) .
Q. Advanced: What experimental designs evaluate the compound’s synergistic effects with other stabilizers in polymer composites?
Methodological Answer:
- Factorial design : Vary concentrations of the tetraester with phenolic antioxidants or UV absorbers (e.g., benzotriazoles) to identify optimal ratios .
- Accelerated aging tests : Expose polymer films to QUV irradiation (340 nm, 60°C) and monitor carbonyl index via FTIR to quantify degradation .
- Mechanical testing : Correlate stabilizer efficacy with tensile strength retention after aging .
Q. Basic: What solubility and compatibility challenges arise when formulating this compound in polar vs. nonpolar polymers?
Methodological Answer:
- Solubility screening : Test in toluene (nonpolar) vs. dimethylformamide (polar) to guide polymer matrix selection .
- Compatibilizers : Add maleic anhydride-grafted polyolefins to enhance dispersion in polyethylene .
- Melt blending : Use twin-screw extrusion at 180–220°C to ensure homogeneous distribution without thermal degradation .
Q. Advanced: How does substituent steric hindrance influence the compound’s radical scavenging mechanism?
Methodological Answer:
- Electron paramagnetic resonance (EPR) : Track nitroxyl radical formation during UV exposure to confirm hindered amine activity .
- Steric parameterization : Apply Tolman’s cone angles or molecular volume calculations to quantify substituent hindrance .
- Comparative studies : Synthesize analogs with fewer methyl groups to isolate steric effects on stabilization kinetics .
Q. Table 1: Key Physicochemical Properties
Property | Value/Method | Reference |
---|---|---|
Molecular weight | 824.96 g/mol (calc.) | |
Boiling point | ~548°C (estimated) | |
Thermal decomposition (TGA) | Onset: 280–300°C (N₂ atmosphere) | |
Solubility in THF | >50 mg/mL |
Properties
IUPAC Name |
tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H86N4O8/c1-41(2)23-31(24-42(3,4)49(41)17)57-37(53)21-35(39(55)59-33-27-45(9,10)51(19)46(11,12)28-33)36(40(56)60-34-29-47(13,14)52(20)48(15,16)30-34)22-38(54)58-32-25-43(5,6)50(18)44(7,8)26-32/h31-36H,21-30H2,1-20H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCFMITFBVJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CC(C(CC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H86N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869085 | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
91788-83-9 | |
Record name | 1,2,3,4-Tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) 1,2,3,4-butanetetracarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91788-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid, tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl)ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091788839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl)-1,2,3,4-butanetetracarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID, TETRAKIS(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9288L1X58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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